(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride (S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 425663-71-4
VCID: VC2632273
InChI: InChI=1S/C11H14N2O.ClH/c1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14;/h2-5,10H,6-7,12H2,1H3;1H/t10-;/m0./s1
SMILES: CN1CCC2=CC=CC=C2C(C1=O)N.Cl
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7 g/mol

(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride

CAS No.: 425663-71-4

Cat. No.: VC2632273

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.7 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride - 425663-71-4

Specification

CAS No. 425663-71-4
Molecular Formula C11H15ClN2O
Molecular Weight 226.7 g/mol
IUPAC Name (5S)-5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Standard InChI InChI=1S/C11H14N2O.ClH/c1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14;/h2-5,10H,6-7,12H2,1H3;1H/t10-;/m0./s1
Standard InChI Key SZVBAHZVILUGKF-PPHPATTJSA-N
Isomeric SMILES CN1CCC2=CC=CC=C2[C@@H](C1=O)N.Cl
SMILES CN1CCC2=CC=CC=C2C(C1=O)N.Cl
Canonical SMILES CN1CCC2=CC=CC=C2C(C1=O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride is a benzoazepine derivative featuring a seven-membered heterocyclic ring structure with a fused benzene ring. The "S" designation in the name indicates the specific stereochemistry at the chiral carbon atom, which is crucial for its potential biological activities. This compound contains an amine group that is protonated and paired with a chloride counterion in its hydrochloride salt form, enhancing its stability and water solubility compared to the free base form.

The molecular structure consists of a benzene ring fused to a seven-membered azepine ring, with a carbonyl group, a methyl substituent, and an amino group at specific positions. The presence of multiple functional groups—including the amine, carbonyl, and methyl groups—creates a complex electronic distribution that influences its chemical reactivity and potential interactions with biological targets . The hydrochloride salt formation significantly affects the compound's physicochemical properties, particularly its solubility profile and stability under various storage conditions .

Key Structural Features

The compound's structure includes several notable features that distinguish it from other benzoazepine derivatives:

  • A seven-membered azepine ring fused with a benzene ring, creating the benzoazepine scaffold

  • An amino group at the chiral carbon (S-configuration)

  • A methyl substituent on the nitrogen of the azepine ring

  • A carbonyl group creating an amide functional group

  • A hydrochloride salt form that modifies solubility and stability characteristics

Physical and Chemical Properties

The physical and chemical properties of (S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride are essential for understanding its behavior in various applications and experimental settings. This section presents a comprehensive overview of these properties based on available data.

Basic Physical Properties

Table 1 summarizes the fundamental physical and chemical properties of the compound:

PropertyValueReference
CAS Number425663-71-4
Molecular FormulaC₁₁H₁₅ClN₂O
Molecular Weight226.7 g/mol
Physical FormSolid
Purity (Commercial)Typically 95%
Storage ConditionsRefrigeration recommended
StereochemistryS-configuration at the chiral carbon

The compound exists as a solid at room temperature and requires refrigeration for optimal storage stability, suggesting potential sensitivity to temperature, humidity, or light . The S-configuration at the chiral center is critical for its specific chemical behavior and potential biological activities, distinguishing it from its enantiomeric counterpart .

Chemical Identifiers and Nomenclature

Multiple naming conventions and identifiers are used for this compound in scientific literature and commercial catalogs:

Table 2: Chemical Identifiers and Alternative Nomenclature

Identifier TypeValueReference
IUPAC Name(5S)-5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Alternative IUPAC(1S)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride
Standard InChIInChI=1S/C11H14N2O.ClH/c1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14;/h2-5,10H,6-7,12H2,1H3;1H/t10-;/m0./s1
Standard InChIKeySZVBAHZVILUGKF-PPHPATTJSA-N
Canonical SMILESCN1CCC2=CC=CC=C2C(C1=O)N.Cl
PubChem Compound ID44178389

The diversity in nomenclature reflects different approaches to naming complex heterocyclic structures, with variations in numbering systems and structural emphasis. The parent compound ((1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one) is identified as PubChem CID 44178390 .

Analytical Characterization

Analytical characterization of (S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride is essential for confirming its identity, purity, and structural features. Several analytical techniques are commonly employed for characterization of such compounds.

Spectroscopic Analysis

Spectroscopic methods provide crucial structural information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would reveal the proton and carbon environments within the molecule, confirming the presence of aromatic, methyl, methylene, and amino groups. The stereochemistry at the chiral center can also be determined through appropriate NMR techniques.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for functional groups including the carbonyl (typically around 1650-1700 cm⁻¹), amine, and aromatic ring structures.

  • Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns characteristic of the benzoazepine structure. The expected molecular ion peak would correspond to the free base (approximately 190.2 g/mol) with appropriate fragmentation patterns .

Chromatographic Methods

Chromatographic techniques are essential for assessing purity and separating enantiomers:

  • High-Performance Liquid Chromatography (HPLC): Useful for determining purity, especially when coupled with UV detection at appropriate wavelengths for the aromatic and carbonyl chromophores.

  • Chiral HPLC: Critical for confirming the enantiomeric purity and verifying the S-configuration at the chiral center.

  • Thin-Layer Chromatography (TLC): Provides a rapid assessment of purity and can be used for monitoring reaction progress during synthesis.

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